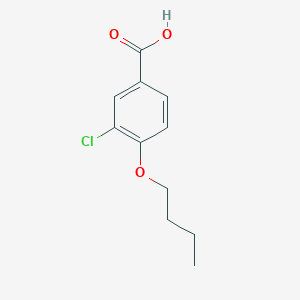

4-Butoxy-3-chlorobenzoic acid

Description

This discrepancy is noted here to ensure clarity.

4-Butoxy-3-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring three functional groups:

- A butoxy group (-OCH₂CH₂CH₂CH₃) at the para position (C4)

- A chloro group (-Cl) at the meta position (C3)

- A methoxy group (-OCH₃) at the meta position (C5)

Properties

IUPAC Name |

4-butoxy-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQKNZWOYOFAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3-chlorobenzoic acid typically involves the esterification of 3-chlorobenzoic acid with butanol, followed by hydrolysis. The reaction conditions often require the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-butoxy-3-chlorobenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 4-butoxybenzoic acid.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 4-butoxybenzoic acid.

Scientific Research Applications

4-Butoxy-3-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-3-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The butoxy group and chlorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

4-Benzyloxy-3-methoxybenzonitrile

- Structure : Benzyloxy (C4), methoxy (C3), and nitrile (-CN) groups .

- Synthesis : Prepared via diazonium salt reaction with cupreous cyanate, yielding 65% after recrystallization (m.p. 411–412 K) .

- Key Difference : The nitrile group replaces the carboxylic acid, reducing polarity compared to benzoic acid derivatives.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Dihydroxy (C3, C4) and propenoic acid (-CH=CH-COOH) groups .

- Applications : Pharmacological research, food/cosmetic additives, and synthetic precursors .

- Key Difference : The absence of halogen/alkoxy groups and presence of conjugated double bonds enhance antioxidant activity, unlike the chloro/butoxy-substituted benzoic acid.

4-Butoxy-3-chloro-5-methoxybenzoic Acid

- Structure : Combines bulky butoxy, electron-withdrawing chloro, and methoxy groups.

- Properties : Higher molecular weight (vs. caffeic acid) likely increases lipophilicity, impacting solubility and bioavailability.

Comparative Data Table

Key Research Findings

This contrasts with caffeic acid’s hydroxyl groups, which donate electrons and enhance radical-scavenging activity . The butoxy group increases steric bulk, possibly hindering intermolecular interactions compared to smaller substituents (e.g., methoxy in caffeic acid).

Synthetic Accessibility :

Notes on Data Limitations

- Discrepancy in Compound Identity : The evidence focuses on a 5-methoxy variant, whereas the queried compound lacks this group. Direct comparisons assume structural similarity.

- Incomplete Physicochemical Data : Melting points, solubility, and stability data for 4-butoxy-3-chloro-5-methoxybenzoic acid are absent in the provided evidence.

Biological Activity

4-Butoxy-3-chlorobenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current research findings regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

4-Butoxy-3-chlorobenzoic acid has the molecular formula and features a butoxy group and a chlorine atom attached to a benzoic acid structure. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-butoxy-3-chlorobenzoic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes, which disrupts essential metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-butoxy-3-chlorobenzoic acid has demonstrated anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs. Its interaction with specific receptors involved in inflammation is a key area of ongoing research .

The biological activity of 4-butoxy-3-chlorobenzoic acid is attributed to its ability to interact with various enzymes and receptors. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interaction with biological targets. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Study on Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial efficacy of 4-butoxy-3-chlorobenzoic acid against several pathogenic bacteria. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth, comparable to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound.

Investigation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of 4-butoxy-3-chlorobenzoic acid. In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated immune cells. This finding suggests that it could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Enzyme inhibition |

| Anti-inflammatory | Reduces cytokine production | Modulation of inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.